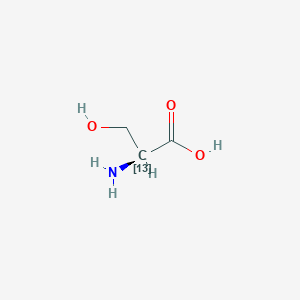
2,4-ジメチルチオフェン
概要
説明
2,4-Dimethylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom and four carbon atoms. This compound is known for its distinctive structure where two methyl groups are attached to the second and fourth positions of the thiophene ring. The molecular formula of 2,4-Dimethylthiophene is C6H8S, and it has a molecular weight of 112.19 g/mol .
科学的研究の応用
2,4-Dimethylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
作用機序
Target of Action
2,4-Dimethylthiophene is a type of thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
One study suggested that more detailed exposure information, comparative metabolism studies, and comprehensive toxicity data are required for a related compound, 2,5-dimethylthiophene .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects due to their diverse pharmacological properties .
Action Environment
It is known that the chemical properties of thiophene derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that 2,4-Dimethylthiophene may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The use of animal models is essential for understanding the effects of biochemical compounds like 2,4-Dimethylthiophene .
Metabolic Pathways
The metabolic pathways involving 2,4-Dimethylthiophene are not well-characterized. Thiophene derivatives are known to be involved in various metabolic processes .
Subcellular Localization
The subcellular localization of a compound can significantly affect its activity or function .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethylthiophene can be synthesized through various methods, including the cyclization of butane, butadiene, or butenes with sulfur. Another common method involves the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide (P2S5) in an acidic medium . Additionally, the Gewald synthesis involves the cyclization of α-carbonyl thiol on nitriles .
Industrial Production Methods: Industrial production of 2,4-Dimethylthiophene often involves the cyclization of butane or butadiene with sulfur, providing a high yield and scalability suitable for large-scale production .
化学反応の分析
Types of Reactions: 2,4-Dimethylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can produce sulfoxides and sulfones.
Reduction: This reaction can lead to the formation of tetrahydrothiophene derivatives.
Substitution: Electrophilic substitution reactions are common, with nitration, sulfonation, and halogenation being typical examples.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: 2-nitrothiophene, 2,5-dinitrothiophene, and halogenated thiophenes.
類似化合物との比較
2,4-Dimethylthiophene can be compared with other thiophene derivatives such as:
Thiophene: The parent compound with no methyl substitutions.
2-Methylthiophene: A single methyl group at the second position.
3-Methylthiophene: A single methyl group at the third position.
2,5-Dimethylthiophene: Methyl groups at the second and fifth positions.
Uniqueness: 2,4-Dimethylthiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2,4-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPULIKNSOUFMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213238 | |
| Record name | 2,4-Dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
139.00 to 141.00 °C. @ 760.00 mm Hg | |
| Record name | 2,4-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
638-00-6 | |
| Record name | 2,4-Dimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9B2TF3UVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is 2,4-Dimethylthiophene encountered?
A1: 2,4-Dimethylthiophene is found in fluid catalytic cracking (FCC) gasoline [, , ]. It's also a product of ebonite's destructive distillation [] and can be generated during the ruminal fermentation of propylene glycol in cattle [].
Q2: How does the structure of 2,4-Dimethylthiophene relate to its formation in these contexts?
A2: 2,4-Dimethylthiophene likely forms in FCC gasoline through reactions involving larger sulfur-containing molecules that undergo cracking and rearrangement on catalysts like ZSM-5 and OTA [, ]. Its presence in ebonite distillation products suggests it's a structural unit within this rubber-sulfur copolymer []. The formation of 2,4-Dimethylthiophene during ruminal fermentation points to a complex metabolic pathway involving propylene glycol and sulfur-containing intermediates [].
Q3: Is 2,4-Dimethylthiophene just a byproduct, or does it have industrial relevance?
A3: While often a byproduct, 2,4-Dimethylthiophene serves as an intermediate in the synthesis of S-dimethenamid, an important organic compound [].
Q4: What are the challenges in synthesizing 2,4-Dimethylthiophene?
A4: Traditional synthesis of 2,4-Dimethylthiophene-3-amine, a key intermediate for S-dimethenamid, faced a bottleneck at the nitration step. This step's efficiency was significantly improved using orthogonal design technology [].
Q5: Can you elaborate on the role of 2,4-Dimethylthiophene in S-dimethenamid production?
A5: 2,4-Dimethylthiophene-3-amine is a crucial precursor to S-dimethenamid. Optimizing its synthesis is vital for large-scale, cost-effective production of this valuable compound [].
Q6: How do researchers study the behavior of 2,4-Dimethylthiophene in catalytic systems?
A6: Density Functional Theory (DFT) calculations are used to model the adsorption of 2,4-Dimethylthiophene and other alkylthiophenes on catalysts like MoS2 clusters. These simulations help understand its behavior during hydrodesulfurization (HDS) processes [].
Q7: Why is understanding the adsorption of 2,4-Dimethylthiophene on catalysts important?
A7: This understanding is crucial for developing efficient catalysts for hydrodesulfurization (HDS) processes. HDS is essential for removing sulfur from fuels, reducing sulfur dioxide emissions, and complying with environmental regulations [, , ].
Q8: What analytical techniques are employed to identify and quantify 2,4-Dimethylthiophene?
A8: Gas chromatography coupled with various detectors, including atomic emission detectors (GC-AED), sulfur chemiluminescence detectors (GC-SCD), and pulsed flame photometric detectors (GC-PFPD), are commonly used [, , ].
Q9: Why are these different detection methods necessary?
A9: Each detector offers specific advantages in terms of sensitivity, selectivity, and the ability to quantify different sulfur-containing compounds within complex mixtures like FCC gasoline [, ].
Q10: Are there any other interesting applications of 2,4-Dimethylthiophene?
A10: Research shows that 2,4-Dimethylthiophene, alongside other volatile sulfur compounds, contributes to the flavor profile of onions. The type of cut and storage conditions influence its concentration, impacting the overall sensory experience [].
Q11: How do these findings impact our understanding of food flavor?
A11: This research highlights the role of specific volatile sulfur compounds, including 2,4-Dimethylthiophene, in shaping onion flavor. It underscores how processing and storage can significantly influence the sensory qualities of food [].
Q12: Are there any concerns about the presence of 2,4-Dimethylthiophene in the environment?
A12: While this Q&A focuses on the scientific aspects of 2,4-Dimethylthiophene, its presence in ruminal gases from cattle treated with propylene glycol raises concerns about potential environmental impacts. This area requires further investigation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)



